(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a carboxylic acid functional group. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The increasing prevalence of antimicrobial resistance among pathogens necessitates the development of novel antimicrobial agents. Research indicates that derivatives of oxopyrrolidine compounds, including (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, exhibit significant antimicrobial activity against various Gram-positive bacteria and pathogenic fungi.

Structure-Dependent Antimicrobial Activity

Studies have shown that the structural modifications of oxopyrrolidine derivatives can enhance their antimicrobial efficacy. For instance, a study highlighted the in vitro activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant pathogens such as Staphylococcus aureus and Acinetobacter baumannii. These compounds demonstrated a structure-dependent relationship with their antimicrobial activity, suggesting that similar modifications could be beneficial for this compound .

| Pathogen | Activity Detected |

|---|---|

| Staphylococcus aureus | Significant inhibition observed |

| Acinetobacter baumannii | Effective against resistant strains |

| Klebsiella pneumoniae | Moderate activity noted |

| Candida auris | Potential effectiveness indicated |

Anticancer Properties

In addition to its antimicrobial potential, this compound and its derivatives have been explored for their anticancer activities.

Cytotoxicity Studies

Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, a derivative with a 3,5-dichloro substitution demonstrated potent anticancer activity in an A549 human lung cancer cell culture model. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 5-fluorobenzimidazole derivative | A549 | 15 |

| (2S,3S)-2-(4-Fluorophenyl)... | Various cancer lines | TBD |

Drug Development Potential

The unique structural features of this compound position it as a promising scaffold for drug development.

Selective Targeting Mechanisms

The compound's ability to selectively target specific pathways involved in bacterial resistance and cancer cell proliferation makes it a candidate for further investigation. The development of selective androgen receptor modulators based on oxazolidine frameworks has also been noted, indicating potential applications in hormone-related therapies .

Wirkmechanismus

The mechanism of action of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

- (2S,3S)-2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

- (2S,3S)-2-(4-Methylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.

Biologische Aktivität

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

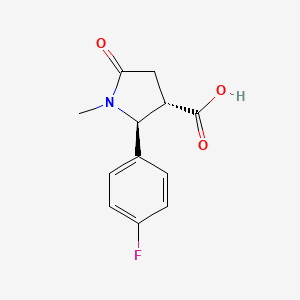

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H14FNO3

- Molecular Weight : 239.24 g/mol

This compound features a pyrrolidine ring with a carboxylic acid group and a fluorophenyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive pathogens. The following table summarizes its efficacy against selected strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Streptococcus pneumoniae | 16 µg/mL | Bacteriostatic |

| Enterococcus faecalis | 32 µg/mL | Bactericidal |

These results indicate that the compound exhibits promising activity against multidrug-resistant strains, which is critical given the rising concern over antimicrobial resistance .

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of this compound, particularly against human lung adenocarcinoma (A549) cells. The following data illustrates its effectiveness:

| Concentration (µM) | Cell Viability (%) | Control (Cisplatin) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 65 |

| 50 | 60 | 45 |

| 100 | 30 | 20 |

At a concentration of 100 µM, this compound significantly reduced cell viability compared to cisplatin, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes. For antimicrobial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways. In cancer cells, it may induce apoptosis or inhibit proliferation through mechanisms similar to those employed by known chemotherapeutic agents.

Case Studies

- Study on Antimicrobial Resistance : A study published in MDPI explored the effectiveness of various derivatives of pyrrolidine compounds against resistant strains of bacteria. The findings indicated that modifications at the phenyl position significantly enhanced antimicrobial activity, making this compound a candidate for further development .

- Anticancer Efficacy in A549 Cells : Another research effort focused on evaluating the cytotoxic effects of this compound on A549 cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent in lung cancer treatment .

Eigenschaften

IUPAC Name |

(2S,3S)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)/t9-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFCYESBJWJEMX-GXSJLCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.